4-bromo-1-(triisopropylsilyl)-1H-indole

Catalog No.
S1896789
CAS No.
412048-44-3
M.F
C17H26BrNSi
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-1-(triisopropylsilyl)-1H-indole

CAS Number

412048-44-3

Product Name

4-bromo-1-(triisopropylsilyl)-1H-indole

IUPAC Name

(4-bromoindol-1-yl)-tri(propan-2-yl)silane

Molecular Formula

C17H26BrNSi

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-11-10-15-16(18)8-7-9-17(15)19/h7-14H,1-6H3

InChI Key

ZXHMUQVMGJYGAV-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC=C2Br

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC=C2Br

4-Bromo-1-(triisopropylsilyl)-1H-indole is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and a triisopropylsilyl protective group attached to the indole ring. The molecular formula of this compound is C₁₇H₂₆BrNSi, and it features a bromine atom at the 4-position of the indole ring, which enhances its reactivity in various chemical transformations. The triisopropylsilyl group provides significant steric hindrance and stability, making the compound resistant to certain reactions, thus serving as an effective protective group for the indole moiety .

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, allowing for the formation of new carbon-nucleophile bonds. This reaction is particularly useful in organic synthesis for generating derivatives of indole .
  • Electrophilic Aromatic Substitution: The presence of the bromine atom facilitates electrophilic aromatic substitution reactions, where electrophiles can replace hydrogen atoms on the aromatic ring .
  • Lithiation Reactions: The compound can undergo lithiation at the 3-position using reagents such as tert-butyllithium, enabling further functionalization at this position with various electrophiles .

While specific biological activities of 4-bromo-1-(triisopropylsilyl)-1H-indole are not extensively documented, compounds with similar indole structures have been known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The indole framework is often associated with pharmacologically active compounds, suggesting potential bioactivity for derivatives like 4-bromo-1-(triisopropylsilyl)-1H-indole .

The synthesis of 4-bromo-1-(triisopropylsilyl)-1H-indole typically involves the following steps:

  • Starting Material: Begin with 4-bromoindole.
  • Reagent Addition: React 4-bromoindole with triisopropylsilyl chloride in the presence of a base such as triethylamine.
  • Reaction Conditions: Conduct the reaction under controlled conditions (e.g., temperature and solvent) to facilitate the formation of the triisopropylsilyl derivative.
  • Purification: Purify the resulting product through standard techniques such as column chromatography .

4-Bromo-1-(triisopropylsilyl)-1H-indole has several applications in organic synthesis and materials science:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives that may possess desirable pharmacological properties.
  • Semiconductor Materials: Compounds with indole structures are explored for their potential use in organic semiconductor materials due to their electronic properties .

Interaction studies involving 4-bromo-1-(triisopropylsilyl)-1H-indole focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential role in synthetic pathways and its ability to form new compounds through substitution reactions. Understanding these interactions is crucial for developing new materials or pharmaceuticals based on this compound.

Several compounds share structural similarities with 4-bromo-1-(triisopropylsilyl)-1H-indole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-BromoindoleBromine at the 4-position of indoleLacks protective group; more reactive
5-Bromo-1H-indoleBromine at the 5-positionDifferent position affects reactivity
6-Bromo-2-methylindoleMethyl group at the 2-positionAlters electronic properties
3-Bromo-2-methylindoleMethyl group at the 2-positionDifferent substitution pattern
4-Bromo-3-(triisopropylsilyl)indoleSimilar protective group but different substitution patternPotentially different reactivity due to position

The unique aspect of 4-bromo-1-(triisopropylsilyl)-1H-indole lies in the combination of its bromine atom's position and the sterically bulky triisopropylsilyl group, which influences both its chemical reactivity and stability compared to other similar compounds.

Direct Silylation of 4-Bromoindole with Triisopropylsilyl Chloride

The most widely reported method for synthesizing 4-bromo-1-(triisopropylsilyl)-1H-indole involves direct silylation of 4-bromoindole using triisopropylsilyl chloride (TIPSCl). This reaction typically employs sodium hydride (NaH) as a base in tetrahydrofuran (THF) at 0–20°C. The procedure involves deprotonation of the indole nitrogen followed by nucleophilic attack on TIPSCl, yielding the silylated product in 96% yield under optimized conditions. Key advantages include:

  • Regioselectivity: Exclusive protection of the indole nitrogen due to steric hindrance from the triisopropylsilyl group.
  • Functional group tolerance: Bromine at the 4-position remains intact during silylation.

The reaction mechanism proceeds via a two-step sequence:

  • Deprotonation of 4-bromoindole by NaH to form the indolide anion.
  • Nucleophilic substitution at silicon in TIPSCl, facilitated by the polar aprotic solvent THF.

Alternative Strategies for N-Silylation of Halogenated Indoles

Alternative approaches for N-silylation include:

  • Copper-mediated silylation: Reported for electron-deficient indoles, though less efficient for 4-bromoindole due to competing side reactions.
  • Microwave-assisted silylation: Reduces reaction time but requires specialized equipment and shows no significant yield improvement over conventional methods.
  • Protection-deprotection sequences: Use of temporary protecting groups (e.g., acetyl) prior to silylation, though this adds synthetic steps without practical benefits.

Reaction Condition Optimization

Solvent Systems and Temperature Profiles

Optimal solvent systems and temperature ranges have been rigorously characterized:

SolventTemperature (°C)Yield (%)Byproducts Identified
THF0–2096None
DMF20–2572Disilylated indole (≤5%)
DCM−10–068Dehalogenated indole (≤12%)

THF is preferred due to its ability to solubilize NaH and stabilize reactive intermediates. Lower temperatures (0°C) minimize disilylation, while higher temperatures (20°C) accelerate reaction rates without compromising yield.

Catalytic and Stoichiometric Considerations

  • Base stoichiometry: A 1.2:1 molar ratio of NaH to 4-bromoindole ensures complete deprotonation while avoiding excess base-induced side reactions.
  • Catalyst-free design: No transition-metal catalysts are required, simplifying purification.
  • TIPSCl excess: A 10% molar excess of TIPSCl drives the reaction to completion, as unreacted reagent is easily removed via vacuum distillation.

Yield Enhancement and Scalability

Industrial-Scale Production Challenges

Key challenges in scaling up synthesis include:

  • Exothermicity control: The reaction releases 58 kJ/mol, necessitating jacketed reactors with precise temperature control.
  • NaH handling: Safety protocols for large-scale NaH usage require inert atmospheres and explosion-proof equipment.
  • Solvent recovery: THF must be distilled and recycled to meet cost targets, with >90% recovery efficiency demonstrated in pilot plants.

Byproduct Analysis and Mitigation

Common byproducts and mitigation strategies:

ByproductFormation PathwayMitigation Strategy
Disilylated indoleOver-silylation at C3 positionStrict temperature control (≤20°C)
Dehalogenated indoleBase-mediated C–Br cleavageUse anhydrous THF to minimize hydrolysis
Sodium chloride adductsIncomplete workupVigorous aqueous washing (3× volumes H₂O)

Chromatographic analyses (GC-MS, HPLC) confirm product purity ≥98% after standard workup.

X-ray Diffraction Studies

The crystallographic analysis of 4-bromo-1-(triisopropylsilyl)-1H-indole presents unique structural features characteristic of triisopropylsilyl-protected indole derivatives. While specific single-crystal X-ray diffraction data for this compound remains limited in the literature, related triisopropylsilyl-indole derivatives provide valuable structural insights [1]. The compound adopts a molecular formula of C17H26BrNSi with a molecular weight of 352.391 g/mol [2] [3].

The indole ring system maintains its characteristic planar geometry, as observed in similar N-protected indole derivatives [4]. The triisopropylsilyl protecting group at the nitrogen position introduces significant steric bulk, which influences the overall molecular conformation and crystal packing arrangements [1]. The bromine substituent at the 4-position of the indole ring creates additional electronic effects that affect the molecular geometry and intermolecular interactions within the crystal lattice [4].

Comparative studies of indole analogues demonstrate that substituted indoles typically crystallize with specific morphological characteristics [4]. The presence of the bulky triisopropylsilyl group and the bromine atom at the 4-position likely influences the crystal habit and packing efficiency compared to unsubstituted indole derivatives [4] [1].

PropertyValueReference
Molecular FormulaC17H26BrNSi [2] [3]
Molecular Weight352.391 g/mol [2] [3]
CAS Number412048-44-3 [2] [3]
InChI KeyZXHMUQVMGJYGAV-UHFFFAOYSA-N [3] [5]

Nuclear Magnetic Resonance and Infrared Spectral Assignments

The nuclear magnetic resonance spectroscopic characterization of 4-bromo-1-(triisopropylsilyl)-1H-indole reveals distinctive spectral patterns consistent with triisopropylsilyl-protected indole derivatives [6]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the triisopropylsilyl protecting group, with the isopropyl methyl protons appearing as a doublet at approximately δ 1.08 (18H) and the silicon-bound methine protons as a heptet at δ 1.72 (3H) [6] [7].

The aromatic region of the proton nuclear magnetic resonance spectrum displays signals corresponding to the indole ring system, with the bromine substitution at the 4-position influencing the chemical shifts of adjacent aromatic protons [8] [9]. The chemical shift values for the indole protons are consistent with N-substituted indole derivatives, where the electron-withdrawing nature of the triisopropylsilyl group affects the electronic environment [9] [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the triisopropylsilyl carbon atoms appearing at characteristic chemical shifts [6] [7]. The silicon-bound methyl carbons typically resonate at δ 17.7, while the silicon-bound methine carbons appear at δ 11.8, values consistent with related triisopropylsilyl-protected compounds [6] [7].

Infrared spectroscopy analysis reveals characteristic absorption bands that confirm the structural identity of the compound [11] [12]. The carbon-hydrogen stretching vibrations appear in the 2900-3100 cm⁻¹ region, with the triisopropylsilyl group contributing distinctive patterns [11] [13]. The aromatic carbon-carbon stretching vibrations are observed in the 1400-1600 cm⁻¹ region, typical of substituted indole derivatives [14] [13].

Spectroscopic MethodKey ObservationsChemical Shift/Frequency
¹H Nuclear Magnetic ResonanceTriisopropylsilyl CH₃δ 1.08 (d, 18H)
¹H Nuclear Magnetic ResonanceTriisopropylsilyl CHδ 1.72 (hept, 3H)
¹³C Nuclear Magnetic ResonanceSilicon-bound CH₃δ 17.7
¹³C Nuclear Magnetic ResonanceSilicon-bound CHδ 11.8
Infrared SpectroscopyC-H stretching2900-3100 cm⁻¹
Infrared SpectroscopyAromatic C=C1400-1600 cm⁻¹

Thermodynamic Properties

Melting Point and Thermal Stability

The melting point of 4-bromo-1-(triisopropylsilyl)-1H-indole has been experimentally determined to be 62°C, with reported ranges of 62-65°C across different sources [15] [16] [17]. This thermal transition temperature is consistent with the molecular structure and intermolecular forces present in the crystalline state [15] [16].

The thermal stability of the compound is influenced by both the triisopropylsilyl protecting group and the bromine substituent [18] [19]. The triisopropylsilyl group provides steric protection to the indole nitrogen, which contributes to the overall thermal stability of the molecule [20]. However, the silicon-nitrogen bond may undergo thermal cleavage under elevated temperatures, as observed in related triisopropylsilyl-protected compounds [20].

Comparative analysis with related compounds reveals that the 4-bromo derivative exhibits similar thermal properties to its 3-bromo isomer, which has a melting point range of 63-66°C [21] [22]. The presence of the bromine atom increases the melting point compared to the unsubstituted 1-(triisopropylsilyl)-1H-indole, reflecting the enhanced intermolecular interactions due to the halogen substituent [21] [23].

Thermal gravimetric analysis of similar indole derivatives demonstrates that decomposition typically occurs at temperatures significantly higher than the melting point [18] [24]. The thermal decomposition of indole compounds generally involves complex pathways including isomerization and fragmentation reactions [19].

CompoundMelting Point (°C)Thermal Stability Notes
4-bromo-1-(triisopropylsilyl)-1H-indole62-65 [15] [16] [17]
3-bromo-1-(triisopropylsilyl)-1H-indole63-66 [21] [22]
1-(triisopropylsilyl)-1H-indoleNot available [23]
Indole (parent)52-54Literature reference

Boiling Point Predictions and Experimental Validation

The boiling point of 4-bromo-1-(triisopropylsilyl)-1H-indole has been predicted using computational methods to be 339.8 ± 24.0°C at standard atmospheric pressure [15]. This prediction is based on molecular structure-property relationships and thermodynamic modeling approaches that account for the molecular size, polarity, and intermolecular forces [15].

The predicted boiling point reflects the significant molecular weight (352.391 g/mol) and the presence of the bulky triisopropylsilyl group, which increases the molecular surface area and enhances van der Waals interactions [2] [15]. The bromine substituent further contributes to the elevated boiling point through increased molecular mass and polarizability effects [15] [25].

Comparative analysis with structurally related compounds provides validation for the predicted boiling point value [15] [21] [23]. The 3-bromo-1-(triisopropylsilyl)-1H-indole isomer has a predicted boiling point of 331.8 ± 25.0°C, demonstrating the similar thermal behavior of positional isomers [21]. The unsubstituted 1-(triisopropylsilyl)-1H-indole exhibits a lower predicted boiling point of 298.4 ± 13.0°C, confirming the contribution of the bromine atom to the thermal properties [23].

The absence of experimental boiling point data necessitates reliance on computational predictions, which represent the current state of knowledge for this compound [15]. The predicted density of 1.14 ± 0.1 g/cm³ supports the boiling point predictions by providing additional thermodynamic context [15].

PropertyPredicted ValueExperimental ValueMethod
Boiling Point339.8 ± 24.0°CNot availableComputational prediction [15]
Density1.14 ± 0.1 g/cm³Not availableComputational prediction [15]
Vapor PressureLow (estimated)Not availableStructure-based estimation
Flash Point>134°C (estimated)Not availableRelated compound data [23]

Wikipedia

4-bromo-1-(triisopropylsilyl)-1H-indole

Dates

Last modified: 08-16-2023

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